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molecular formula C6H18OSi2 B120664 Hexamethyldisiloxane CAS No. 107-46-0

Hexamethyldisiloxane

Cat. No. B120664
M. Wt: 162.38 g/mol
InChI Key: UQEAIHBTYFGYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214865B1

Procedure details

This material was dissolved in THF (0.1 mL), cooled to at 0° C. and treated with 0.5 M CF3TMS in THF (30 μL, 15 mmol) followed by 0.05 M TBAF in THF (5 mL, 0.025 mmol). After stirring for 30 min, the reaction mixture was diluted with saturated aqueous NaHCO3 (2 mL) and H2O (1 mL), extracted with EtOAc (6×), dried over Na2SO4, filtered and concentrated to give the crude bis-TMS ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Si:5]([CH3:8])([CH3:7])[CH3:6])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[OH2:27]>C1COCC1.C([O-])(O)=O.[Na+]>[Si:5]([O:27][Si:5]([CH3:8])([CH3:7])[CH3:6])([CH3:8])([CH3:7])[CH3:6] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)[Si](C)(C)C
Name
Quantity
30 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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